Nitrosobiotina

Descripción general

Descripción

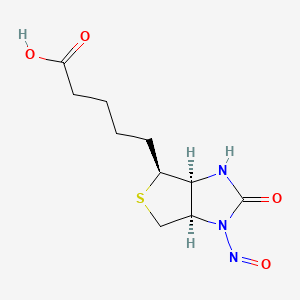

La nitrosobiotina es un compuesto químico único que ha atraído la atención por su posible uso en la investigación bioquímica. Consiste en una molécula de biotina unida a un grupo de óxido nítrico (NO) mediante un solo enlace . Este compuesto es altamente reactivo y puede utilizarse en diversas aplicaciones bioquímicas.

Aplicaciones Científicas De Investigación

La nitrosobiotina tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como reactivo en diversas reacciones químicas y procesos de síntesis.

Biología: Se emplea en estudios de etiquetado de proteínas y entrecruzamiento debido a su alta reactividad.

Medicina: Se investiga su potencial como donante de óxido nítrico en aplicaciones terapéuticas.

Industria: Se utiliza en el desarrollo de ensayos bioquímicos y herramientas de diagnóstico

Direcciones Futuras

While the future directions of Nitrosobiotin are not explicitly mentioned in the available literature, nitroreduction is a critical metabolic pathway for drugs and environmental contaminants . Understanding the chemistry of nitro compounds like Nitrosobiotin could be key to addressing challenges related to their prevention, remediation, and detection .

Mecanismo De Acción

El mecanismo de acción de la nitrosobiotina implica la liberación de óxido nítrico, que puede estimular diversos procesos biológicos como la vasodilatación, la agregación plaquetaria y la respuesta inmunitaria . El grupo de óxido nítrico interactúa con los objetivos moleculares y las vías, lo que lleva a los efectos biológicos observados.

Compuestos similares:

N-nitrosaminas: Compuestos donde un grupo de óxido nítrico está unido a una amina.

N-nitroso carbamatos: Compuestos con un grupo de óxido nítrico unido a un carbamato.

N-nitrosoureas: Compuestos con un grupo de óxido nítrico unido a una urea.

N-nitrosoguanidinas: Compuestos con un grupo de óxido nítrico unido a una guanidina.

Singularidad: La this compound es única debido a su esqueleto de biotina, que le permite interactuar específicamente con las proteínas y enzimas que unen la biotina. Esta especificidad la hace particularmente útil en la investigación bioquímica y las aplicaciones de diagnóstico .

Análisis Bioquímico

Biochemical Properties

Nitrosobiotin plays a significant role in biochemical reactions due to its ability to release nitric oxide. This release can stimulate various biological processes such as vasodilation, platelet aggregation, and immune response . Nitrosobiotin interacts with several enzymes, proteins, and other biomolecules. For instance, it can bind to proteins containing cysteine residues, leading to S-nitrosylation, a post-translational modification that affects protein function . This interaction can modulate the activity of enzymes such as guanylyl cyclase and cytochrome c oxidase, influencing cellular signaling pathways and metabolic processes .

Cellular Effects

Nitrosobiotin has profound effects on various types of cells and cellular processes. By releasing nitric oxide, it influences cell function, including cell signaling pathways, gene expression, and cellular metabolism . Nitrosobiotin-induced S-nitrosylation can regulate the activity of key signaling proteins, such as transcription factors and kinases, thereby modulating gene expression and cellular responses to stimuli . Additionally, Nitrosobiotin can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of Nitrosobiotin involves its ability to release nitric oxide, which can then interact with various biomolecules. Nitrosobiotin can bind to cysteine residues in proteins, leading to S-nitrosylation, a modification that can alter protein function and activity . This process can inhibit or activate enzymes, influence protein-protein interactions, and modulate gene expression . For example, S-nitrosylation of guanylyl cyclase can activate this enzyme, leading to increased production of cyclic GMP, a secondary messenger involved in various signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Nitrosobiotin can change over time due to its stability and degradation. Nitrosobiotin is relatively stable and can be stored at room temperature for extended periods . Its reactivity may decrease over time, affecting its ability to release nitric oxide and interact with biomolecules . Long-term studies have shown that Nitrosobiotin can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Nitrosobiotin vary with different dosages in animal models. At low doses, Nitrosobiotin can stimulate beneficial biological processes such as vasodilation and immune response . At high doses, it can have toxic or adverse effects, including oxidative stress and cellular damage . Studies have shown that there is a threshold dose above which the adverse effects of Nitrosobiotin become more pronounced, highlighting the importance of careful dosage control in experimental settings .

Metabolic Pathways

Nitrosobiotin is involved in several metabolic pathways, primarily through its ability to release nitric oxide. This release can influence the activity of enzymes such as guanylyl cyclase and cytochrome c oxidase, which are involved in cellular respiration and energy production . Nitrosobiotin can also affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For example, S-nitrosylation of metabolic enzymes can alter their activity, leading to changes in the flow of metabolites through various pathways .

Transport and Distribution

Within cells and tissues, Nitrosobiotin is transported and distributed through interactions with transporters and binding proteins . These interactions can affect its localization and accumulation in specific cellular compartments . For instance, Nitrosobiotin can bind to proteins involved in nitric oxide transport, facilitating its distribution to target sites within the cell . This distribution is crucial for its biological activity, as it ensures that Nitrosobiotin reaches the appropriate cellular targets .

Subcellular Localization

The subcellular localization of Nitrosobiotin is influenced by its interactions with targeting signals and post-translational modifications . Nitrosobiotin can be directed to specific compartments or organelles within the cell, such as the mitochondria or nucleus, where it can exert its effects . This localization is essential for its activity, as it allows Nitrosobiotin to interact with specific biomolecules and modulate their function . For example, Nitrosobiotin can localize to the mitochondria, where it can influence cellular respiration and energy production .

Métodos De Preparación

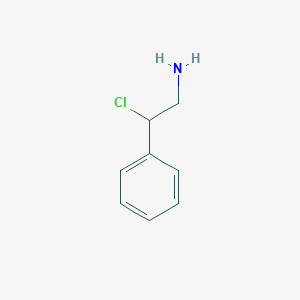

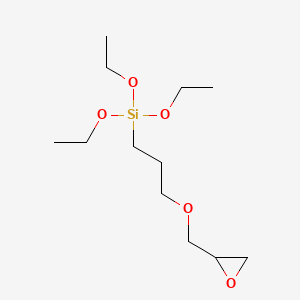

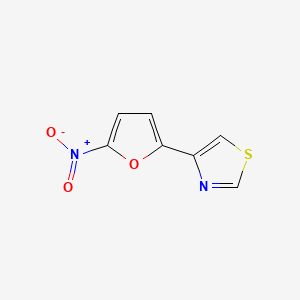

Rutas sintéticas y condiciones de reacción: La nitrosobiotina se prepara típicamente a partir de biotina. La síntesis implica la nitrosación de la biotina, donde se introduce un grupo de óxido nítrico en la molécula de biotina . Este proceso se puede llevar a cabo utilizando varios agentes nitrosantes, como el nitrito de terc-butilo, en condiciones sin disolvente .

Métodos de producción industrial: El compuesto se purifica y almacena en condiciones apropiadas para mantener su estabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones: La nitrosobiotina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La this compound puede oxidarse para formar varios óxidos.

Reducción: Puede reducirse para formar aminas u otras formas reducidas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el ácido peroxiacético y otros peróxidos.

Reducción: Los agentes reductores, como el níquel Raney y el gas hidrógeno, se utilizan a menudo.

Sustitución: Se pueden utilizar varios nucleófilos para sustituir el grupo de óxido nítrico en condiciones suaves.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos de nitroso, mientras que la reducción puede producir aminas .

Propiedades

IUPAC Name |

5-[(3aR,6S,6aS)-3-nitroso-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4S/c14-8(15)4-2-1-3-7-9-6(5-18-7)13(12-17)10(16)11-9/h6-7,9H,1-5H2,(H,11,16)(H,14,15)/t6-,7-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFUXQNNMTPBRPW-ZKWXMUAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)NC(=O)N2N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40205390 | |

| Record name | Nitrosobiotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56859-26-8 | |

| Record name | Nitrosobiotin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056859268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrosobiotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

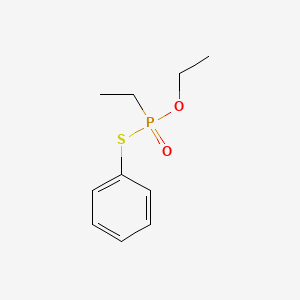

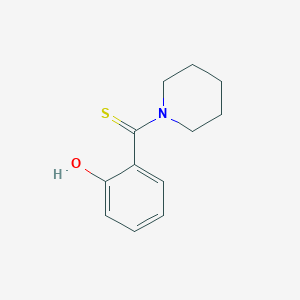

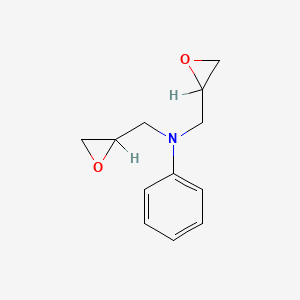

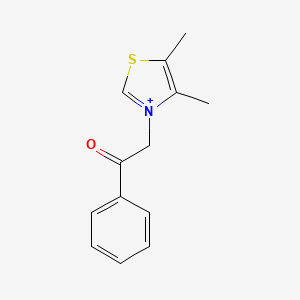

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

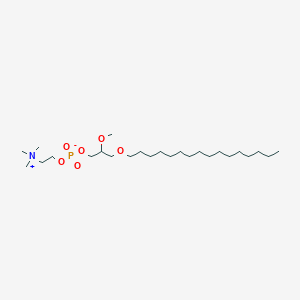

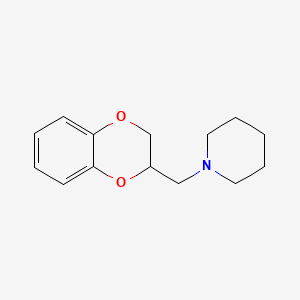

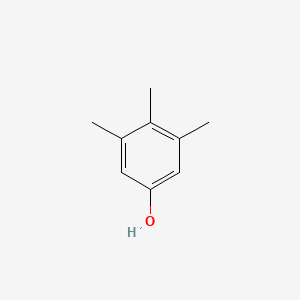

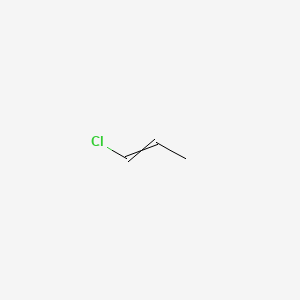

Feasible Synthetic Routes

Q1: What is the significance of Nitrosobiotin formation in analytical chemistry?

A1: Nitrosobiotin serves as a key intermediate in the quantitative analysis of biotin [, ]. Its formation through the reaction of biotin with sodium nitrite allows for extraction and subsequent detection using colorimetric or gas chromatographic methods. This approach enables the determination of biotin levels in complex matrices like pharmaceutical preparations.

Q2: Can you elaborate on the stability of Nitrosobiotin and its impact on analytical methods?

A2: Understanding the stability of Nitrosobiotin is crucial for accurate and reliable biotin quantification. Research indicates that Nitrosobiotin exhibits varying stability under different pH conditions []. This knowledge is essential for optimizing the analytical workflow, ensuring that the derivative remains stable during extraction, purification, and analysis. For example, researchers can adjust the pH of the extraction solvent or minimize the exposure time to unfavorable pH conditions to prevent degradation and maintain the integrity of the analysis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[(5-Bromo-2-furanyl)-oxomethyl]amino]-2-methylbenzoic acid](/img/structure/B1220622.png)

![(1S,2R,5S,7R,8R,10R,11S,15S)-8-Hydroxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecan-14-one](/img/structure/B1220624.png)